Tert-butyl 4-cyanophenylcarbamate
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Overview
Description
Tert-butyl 4-cyanophenylcarbamate: is an organic compound with the chemical formula C12H14N2O2 N-Boc-4-aminobenzonitrile . This compound is characterized by its tert-butyl carbamate group attached to a 4-cyanophenyl moiety. It is commonly used in organic synthesis and serves as a building block for various chemical reactions .
Mechanism of Action
Target of Action
Tert-butyl 4-cyanophenylcarbamate is an organic compound It’s known that it can be used to synthesize various organic compounds, such as aromatic amines, nitriles, and amides .
Mode of Action
It’s known that it can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of edci and hobt as coupling reagent. Another method involves the synthesis from Di-tert-butyl dicarbonate and 4-Aminobenzonitrile.
Pharmacokinetics
It has a molecular weight of 218.252, a density of 1.12±0.1 g/cm3 (Predicted), a melting point of 118-123°C, and a boiling point of 302.0±25.0 °C (Predicted) . These properties could influence its bioavailability.
Result of Action
It’s known that it can be used to synthesize various organic compounds, which could have various effects depending on their specific properties and uses .
Action Environment
It’s known that it should be stored in a dry, cool place, away from fire sources and oxidizers . This suggests that certain environmental conditions could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 4-Aminobenzonitrile with Di-tert-butyl Dicarbonate:
Industrial Production Methods:
- The industrial production of tert-butyl 4-cyanophenylcarbamate typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- Tert-butyl 4-cyanophenylcarbamate can undergo nucleophilic substitution reactions where the tert-butyl carbamate group is replaced by other nucleophiles.
Common Reagents: Sodium azide, potassium cyanide.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
-
Reduction Reactions:
- The nitrile group in this compound can be reduced to an amine.
Common Reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Conditions: Reduction reactions are usually performed under an inert atmosphere at low temperatures.
Major Products:
- Substitution reactions yield various substituted carbamates.
- Reduction reactions yield the corresponding amine derivatives .
Scientific Research Applications
Chemistry:
- Tert-butyl 4-cyanophenylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology:
- It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The compound’s stability and reactivity make it suitable for creating complex molecules .
Medicine:
- This compound derivatives are investigated for their potential therapeutic properties. They are used in the development of drugs targeting specific enzymes and receptors .
Industry:
- The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers and coatings .
Comparison with Similar Compounds
- N-Boc-4-aminobenzonitrile
- tert-Butyl N-(4-cyanophenyl)carbamate
- Carbamic acid, N-(4-cyanophenyl)-, 1,1-dimethylethyl ester
Uniqueness:
- Tert-butyl 4-cyanophenylcarbamate is unique due to its stability and reactivity . The tert-butyl group provides steric hindrance, enhancing the compound’s stability. Its ability to undergo selective reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(4-cyanophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIRTCVNDVQQLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436027 |
Source
|
Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143090-18-0 |
Source
|
Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 143090-18-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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